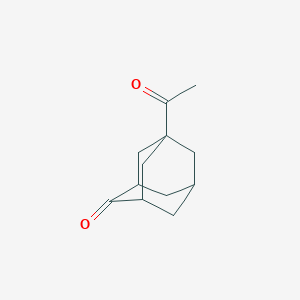

1-Acetyl-4-adamantanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

5-acetyladamantan-2-one |

InChI |

InChI=1S/C12H16O2/c1-7(13)12-4-8-2-9(5-12)11(14)10(3-8)6-12/h8-10H,2-6H2,1H3 |

InChI Key |

ISVDJZJIZRWXIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C12CC3CC(C1)C(=O)C(C3)C2 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 1 Acetyl 4 Adamantanone

Reactivity of the Adamantane (B196018) Skeleton in 1-Acetyl-4-adamantanone

The adamantane cage is known for its exceptional stability and specific reactivity patterns, which are primarily focused on its tertiary (bridgehead) and secondary (bridge) C-H bonds. wikipedia.org In this compound, the cage is substituted at two bridgehead positions (C1 and C4), leaving the remaining two bridgehead positions (C3 and C5, assuming standard numbering) and all secondary positions as potential sites for further functionalization. However, the strong deactivating effect of the two carbonyl groups diminishes the cage's reactivity toward certain transformations.

Electrophilic substitution on the adamantane skeleton typically proceeds via the formation of a stable adamantyl carbocation at a tertiary bridgehead position. nih.gov Common reactions include Friedel-Crafts alkylations and halogenations. For instance, adamantane readily reacts with bromine to yield 1-bromoadamantane (B121549), a reaction that can be accelerated by Lewis acids. wikipedia.org

However, the introduction of strong electron-withdrawing groups, such as the acetyl and ketone moieties in this compound, deactivates the adamantane cage towards electrophilic attack. These groups reduce the electron density of the C-H bonds and destabilize the formation of a carbocation intermediate. Consequently, direct electrophilic substitution on the cage of this compound is challenging and generally requires harsh reaction conditions. While reactions like nitroxylation in strongly acidic media (e.g., fuming nitric acid and sulfuric acid) are used to introduce functional groups onto substituted adamantanes, the yields can be modest and the conditions severe. researchgate.net

Table 1: General Electrophilic Substitution Reactions on Adamantane This table illustrates typical reactions on the parent adamantane scaffold; applicability to the deactivated this compound core is limited.

| Reaction | Reagents | Typical Product (from Adamantane) | Reference |

| Bromination | Br₂ | 1-Bromoadamantane | wikipedia.org |

| Friedel-Crafts Alkylation | Benzene, Lewis Acid | 1-Phenyladamantane | wikipedia.org |

| Nitroxylation | Fuming HNO₃ / H₂SO₄ | 1-Adamantyl nitrate | researchgate.net |

Radical Functionalization of the Adamantane Cage

Radical functionalization offers a more effective pathway for modifying the adamantane skeleton, as it is less sensitive to the electronic effects of existing substituents. researchgate.netrsc.org These reactions involve the abstraction of a hydrogen atom from the cage, typically with a preference for the tertiary bridgehead positions, to form an adamantyl radical. nih.gov This radical can then be trapped by various reagents to form new C-C or C-heteroatom bonds.

For substituted adamantanes like this compound, radical reactions provide a viable method for further derivatization. For example, photocatalytic methods using H-atom transfer (HAT) catalysis have been shown to be effective for the C-H alkylation of adamantanes bearing electron-withdrawing groups. chemrxiv.org Studies on 1-acetyladamantane, a closely related structure, have demonstrated that it can be successfully alkylated using these methods. chemrxiv.org This suggests that the remaining bridgehead C-H bonds in this compound could be targeted for similar transformations.

Table 2: Examples of Radical C-H Functionalization on Adamantane Derivatives

| Substrate | Reaction Type | Reagents/Conditions | Product Type | Reference |

| Adamantane | Acetylation | Diacetyl, UV irradiation | 1-Acetyladamantane | nih.gov |

| Adamantane | Chlorocarbonylation | Oxalyl chloride, Benzoyl peroxide | Adamantane-1-carbonyl chloride | nih.gov |

| 1-Acetyladamantane | Alkylation | Photoredox/HAT Catalysis | C-H alkylated 1-acetyladamantane | chemrxiv.org |

Transformations Involving the Acetyl Moiety

The acetyl group (-COCH₃) attached at the C1 position is a versatile functional handle, featuring a reactive carbonyl center and acidic α-protons. wikipedia.org

The carbonyl carbon of the acetyl group is electrophilic and susceptible to nucleophilic attack. This allows for a wide range of transformations analogous to those of other methyl ketones. These include:

Reduction: The carbonyl can be reduced to a secondary alcohol (1-(1-hydroxyethyl)-4-adamantanone) using reducing agents like sodium borohydride (B1222165) (NaBH₄).

Grignard Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgX), yields tertiary alcohols. researchgate.net

Condensation Reactions: Reactions with nitrogen nucleophiles, such as primary amines, can form imines (Schiff bases), while reactions with hydrazines can yield hydrazones. mdpi.com

The reactivity of the acetyl carbonyl is generally higher than that of the ketone at position 4 due to reduced steric hindrance.

The methyl protons α to the acetyl carbonyl are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile that can participate in various C-C bond-forming reactions.

Aldol (B89426) Condensation: The enolate can react with other carbonyl compounds (aldehydes or ketones) in an aldol addition or condensation reaction.

Alkylation: The enolate can be alkylated by reacting it with alkyl halides.

Halogenation: Under basic or acidic conditions, the α-carbon can be halogenated. In the presence of a base and excess halogen, the haloform reaction can occur, converting the acetyl group into a carboxylic acid (after workup) and producing a haloform (e.g., chloroform, bromoform).

Reactivity of the Ketone Functionality at Position 4

The ketone at the C4 bridgehead position is integrated into the rigid adamantane framework. Its reactivity is characteristic of a cyclic ketone but is influenced by the steric bulk of the adamantane cage. wikipedia.org Like the acetyl group, it undergoes nucleophilic addition and condensation reactions.

Reduction: The ketone can be selectively reduced to a secondary alcohol (adamantan-4-ol derivative). The stereochemical outcome of the reduction depends on the reagent and the direction of nucleophilic attack on the sterically hindered carbonyl.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a carbon-carbon double bond (an exocyclic methylene (B1212753) group).

Grignard and Organolithium Additions: Organometallic reagents can add to the carbonyl to form tertiary alcohols. nih.gov

Ritter Reaction: In the presence of a nitrile and strong acid, the ketone can be converted to an amide, which can then be hydrolyzed to an amine. This is a common method for introducing amino groups into the adamantane skeleton. nih.gov

The steric environment of the C4 ketone, which is more encumbered than the acetyl ketone, can lead to differences in reaction rates and may necessitate more forcing conditions for certain transformations.

Nucleophilic Addition Reactions

The carbonyl carbons in this compound are electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org The reactivity of each carbonyl group is influenced by its steric and electronic environment. The acetyl group's carbonyl is generally more sterically accessible than the cage ketone at C4. This difference allows for potential regioselective reactions.

A primary class of nucleophilic addition reactions involves organometallic reagents, such as Grignard reagents (R-MgX). organic-chemistry.orgmasterorganicchemistry.com These strong carbon-based nucleophiles add to aldehydes and ketones to form alcohols after an acidic workup. masterorganicchemistry.comyoutube.commasterorganicchemistry.com In the case of this compound, the reaction with a Grignard reagent can lead to the formation of secondary or tertiary alcohols. The addition to the acetyl group yields a tertiary alcohol, while addition to the cage ketone produces a different tertiary alcohol. Due to the higher steric hindrance around the C4-ketone, nucleophilic attack is more likely to occur preferentially at the more accessible acetyl group, especially with bulky Grignard reagents. organic-chemistry.org

The general mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. youtube.com Subsequent protonation during workup yields the final alcohol product.

Table 1: Predicted Products of Nucleophilic Addition with Grignard Reagents

| Reagent | Target Carbonyl | Predicted Product |

| Methylmagnesium bromide | Acetyl Group | 1-(1-Hydroxy-1-methylethyl)-4-adamantanone |

| Methylmagnesium bromide | Cage Ketone | 1-Acetyl-4-hydroxy-4-methyladamantane |

| Phenylmagnesium bromide | Acetyl Group | 1-(1-Hydroxy-1-phenylethyl)-4-adamantanone |

| Phenylmagnesium bromide | Cage Ketone | 1-Acetyl-4-hydroxy-4-phenyladamantane |

Another significant nucleophilic addition is the formation of cyanohydrins through the addition of a cyanide ion (e.g., from HCN or NaCN). libretexts.org This reaction typically proceeds under basic conditions and results in a molecule containing both a nitrile and a hydroxyl group. libretexts.org

Condensation and Cyclization Reactions Involving the Ketone

The presence of two carbonyl groups makes this compound an excellent substrate for condensation and cyclization reactions, which are powerful tools for synthesizing complex heterocyclic systems fused or appended to the adamantane core. researchgate.netelsevierpure.com

Knoevenagel Condensation: This reaction involves the condensation of a ketone with a compound containing an active methylene group (e.g., malononitrile (B47326), ethyl cyanoacetate) in the presence of a weak base catalyst like piperidine (B6355638) or ammonia. wikipedia.orgorganicreactions.orgthermofisher.com The reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com Both ketone groups of this compound can potentially participate in Knoevenagel condensations, leading to mono- or di-condensed products depending on the stoichiometry and reaction conditions.

Aldol Condensation: The acetyl group in this compound possesses α-hydrogens, which are acidic enough to be removed by a base to form an enolate. This enolate can then act as a nucleophile, attacking a carbonyl group in another molecule. masterorganicchemistry.commagritek.comsigmaaldrich.com While self-condensation is possible, crossed-aldol condensations with other aldehydes or ketones that cannot form an enolate (e.g., benzaldehyde) are more synthetically useful to avoid a mixture of products. masterorganicchemistry.com The initial product is a β-hydroxy ketone, which can often be dehydrated upon heating to form an α,β-unsaturated ketone (an enone). masterorganicchemistry.comsigmaaldrich.com

Cyclocondensation with Hydrazine (B178648) Derivatives: Diketones are valuable precursors for the synthesis of nitrogen-containing heterocycles. The reaction of this compound with hydrazine (N₂H₄) or its derivatives (e.g., phenylhydrazine, thiosemicarbazide) can lead to the formation of pyrazole (B372694) or other heterocyclic rings. beilstein-journals.orgresearchgate.net The reaction typically involves the initial formation of a hydrazone at one ketone, followed by an intramolecular cyclization and dehydration involving the second ketone, resulting in a stable, fused heterocyclic-adamantane system. nih.govresearchgate.net These reactions are fundamental in medicinal chemistry for creating novel molecular scaffolds. nih.gov

Table 2: Examples of Condensation and Cyclization Products

| Reaction Type | Reactant(s) | Product Type |

| Knoevenagel Condensation | Malononitrile, Piperidine | Adamantylidene malononitrile derivative |

| Aldol Condensation | Benzaldehyde, NaOH | α,β-Unsaturated ketone (chalcone-like) |

| Cyclocondensation | Hydrazine hydrate | Adamantane-fused pyrazole derivative |

| Cyclocondensation | Phenylhydrazine | N-Phenyl-adamantane-fused pyrazole |

Reduction and Oxidation Pathways of the Ketone Group

The ketone groups of this compound can be selectively reduced or oxidized to introduce new functionalities.

Reduction: The reduction of ketones is a common transformation that yields secondary or primary alcohols. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily reduces aldehydes and ketones. masterorganicchemistry.comumn.edu It is a source of hydride ions (H⁻) which act as nucleophiles. youtube.comchemguide.co.uk Treatment of this compound with NaBH₄ would result in the reduction of one or both ketone groups to hydroxyl groups. youtube.com The acetyl ketone is generally less sterically hindered and may be reduced faster than the cage ketone. By controlling the stoichiometry of the reducing agent and the reaction conditions, it may be possible to achieve selective reduction of the acetyl group to afford 1-(1-hydroxyethyl)-4-adamantanone. Using an excess of NaBH₄ would lead to the diol, 1-(1-hydroxyethyl)-4-hydroxyadamantane.

Table 3: Products of Ketone Reduction with Sodium Borohydride

| Molar Equivalents of NaBH₄ | Major Product |

| ~1 equivalent | 1-(1-Hydroxyethyl)-4-adamantanone |

| Excess (>2 equivalents) | 1-(1-Hydroxyethyl)-4-hydroxyadamantane |

Oxidation: While the adamantane cage is relatively stable to oxidation, the ketone functionalities can undergo specific oxidative transformations. One such reaction is the Baeyer-Villiger oxidation, where a ketone is converted to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. For this compound, the cage ketone (adamantanone moiety) can be oxidized to the corresponding lactone (an intramolecular ester). mdpi.com The migratory aptitude of the adjacent carbon groups determines the regioselectivity of the oxygen insertion.

Multi-functionalization Strategies and Poly-substituted Adamantane Architectures

This compound serves as a valuable platform for creating complex, poly-substituted adamantane derivatives. The initial reactions at the carbonyl groups introduce new functional handles that can be further elaborated. researchgate.netmdpi.com For instance, the hydroxyl groups formed from reduction can be converted into good leaving groups for nucleophilic substitution reactions, or they can be used in esterification or etherification reactions.

Four-directional synthesis strategies, which aim to functionalize all four bridgehead positions of the adamantane core (C1, C3, C5, C7), represent an advanced approach to creating highly symmetrical and complex architectures. arkat-usa.org While this compound is not symmetrical, the principles of introducing functionality can be applied. After initial derivatization at C1 and C4, the remaining bridgehead (C3, C5, C7) and bridge (e.g., C2, C6) positions can be targeted for further functionalization through various methods, including radical-based C-H activation or electrophilic substitution under harsh conditions, to build intricate, multi-functionalized cage molecules. nih.gov These poly-substituted adamantanes are of interest in materials science and medicinal chemistry due to their rigid, well-defined three-dimensional structures. mdpi.comnih.gov

Spectroscopic and Crystallographic Elucidation of 1 Acetyl 4 Adamantanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon framework and proton environments in a molecule. For 1-Acetyl-4-adamantanone, a combination of one-dimensional and two-dimensional NMR techniques provides unambiguous assignment of all proton and carbon signals, confirming the connectivity of the acetyl and ketone groups to the adamantane (B196018) core.

¹H NMR Spectral Analysis and Chemical Shift Assignment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the adamantane cage and the acetyl group. The chemical shifts of the cage protons are influenced by the electron-withdrawing effects of the ketone and acetyl functionalities.

The protons on the adamantane skeleton, being part of a rigid cage-like structure, would likely appear as a series of complex multiplets in the upfield region of the spectrum, typically between δ 1.5 and 3.0 ppm. The protons alpha to the carbonyl groups will be deshielded and thus resonate at a lower field compared to the other methylene (B1212753) and methine protons of the adamantane core.

The methyl protons of the acetyl group are anticipated to appear as a sharp singlet, significantly downfield due to the proximity of the carbonyl group. This signal is a key indicator for the presence of the acetyl substituent.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Adamantane CH | 2.0 - 3.0 | Multiplet |

| Adamantane CH₂ | 1.5 - 2.5 | Multiplet |

| Acetyl CH₃ | ~2.1 | Singlet |

Note: The predicted values are based on the analysis of similar adamantane derivatives. Actual experimental values may vary.

¹³C NMR Spectral Analysis and Carbon Connectivity

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of this compound. Due to the molecule's symmetry, the number of distinct carbon signals may be fewer than the total number of carbon atoms.

The carbonyl carbons of the ketone and acetyl groups are the most deshielded and will appear at the downfield end of the spectrum, typically in the range of δ 200–220 ppm. The quaternary carbon of the adamantane cage attached to the acetyl group would also be significantly deshielded. The methine and methylene carbons of the adamantane framework will resonate in the aliphatic region, generally between δ 25 and 60 ppm. The chemical shifts of these carbons are influenced by their proximity to the electron-withdrawing carbonyl groups.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 210 - 220 |

| C=O (Acetyl) | 205 - 215 |

| Adamantane C (quaternary) | 40 - 50 |

| Adamantane CH | 30 - 45 |

| Adamantane CH₂ | 25 - 40 |

| Acetyl CH₃ | 25 - 35 |

Note: The predicted values are based on the analysis of similar adamantane derivatives. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Structural Confirmation

A COSY spectrum would reveal the coupling relationships between adjacent protons within the adamantane framework, helping to trace the connectivity of the cage protons. HSQC experiments would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the adamantane methine and methylene groups. Finally, HMBC spectra would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the attachment of the acetyl group to the adamantane cage by observing correlations from the acetyl protons to the quaternary carbon and the carbonyl carbon of the acetyl group, as well as correlations from the adamantane protons to the ketone and acetyl carbonyl carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the vibrations of its skeletal framework. These two techniques are often complementary.

Characteristic Absorption Bands of Acetyl and Ketone Groups

The IR and Raman spectra of this compound will be dominated by the characteristic stretching vibrations of the two carbonyl groups.

The ketone C=O stretch is expected to appear as a strong absorption band in the IR spectrum, typically in the region of 1700-1725 cm⁻¹. The exact position depends on the ring strain of the adamantane cage. In the Raman spectrum, this vibration would also be present, though its intensity can vary.

The acetyl C=O stretch will also give rise to a strong band in the IR spectrum, usually at a slightly higher wavenumber than the ketone, in the range of 1710-1730 cm⁻¹. The C-H stretching and bending vibrations of the methyl group in the acetyl moiety will also be observable in both IR and Raman spectra.

Table 3: Predicted Characteristic Vibrational Frequencies for the Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |

| C=O Stretch (Ketone) | 1700 - 1725 | IR (strong), Raman |

| C=O Stretch (Acetyl) | 1710 - 1730 | IR (strong), Raman |

| C-H Stretch (Acetyl) | 2900 - 3000 | IR, Raman |

| C-H Bend (Acetyl) | 1350 - 1450 | IR, Raman |

Note: The predicted values are based on typical ranges for these functional groups.

Analysis of Adamantane Skeletal Vibrations

The adamantane cage itself has a series of characteristic vibrational modes, which can be observed in both IR and Raman spectra. These vibrations involve the stretching and bending of the C-C bonds and the deformation of the cage structure.

The C-H stretching vibrations of the adamantane CH and CH₂ groups typically appear in the region of 2850-3000 cm⁻¹ in both IR and Raman spectra. The C-C stretching and skeletal deformation modes of the adamantane cage give rise to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹). These bands are often sharp and can be used as a diagnostic tool for the presence of the adamantane skeleton. The high symmetry of the unsubstituted adamantane molecule results in many vibrations being either only IR or only Raman active. The introduction of substituents in this compound lowers the symmetry, which may lead to vibrations becoming active in both IR and Raman spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of this compound is dictated by the presence of two isolated carbonyl (C=O) functional groups, which act as the primary chromophores within the molecule. uomustansiriyah.edu.iq These chromophores, being separated by the saturated adamantane cage, are not in conjugation, and thus their electronic behavior is analogous to that of simple aliphatic ketones. masterorganicchemistry.com The absorption of UV radiation by these groups involves the excitation of valence electrons from lower to higher energy molecular orbitals. uzh.ch

For carbonyl compounds, two principal electronic transitions are of interest: the π → π* transition and the n → π* transition. uzh.chhnue.edu.vn The n → π* transition involves the promotion of an electron from a non-bonding (n) orbital, located on the oxygen atom, to an anti-bonding π* orbital associated with the carbonyl double bond. masterorganicchemistry.com This transition is typically "forbidden" by symmetry rules, resulting in a characteristically weak absorption band (low molar absorptivity, ε < 1000) at a longer wavelength, generally in the 270–300 nm region for simple ketones. masterorganicchemistry.comhnue.edu.vn

Conversely, the π → π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. uzh.ch This is an "allowed" transition, which gives rise to a very strong absorption band (high molar absorptivity, ε > 1000) at a much shorter wavelength, typically around 180-190 nm. uomustansiriyah.edu.iqhnue.edu.vn Due to its occurrence in the far-UV region, this transition is often less useful for routine structural analysis. The key diagnostic feature for this compound in a UV-Vis spectrum is therefore the weak n → π* absorption from its two carbonyl groups. masterorganicchemistry.com

| Chromophore | Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| Carbonyl (C=O) | n → π | ~270 - 300 | Low (< 1000) |

| Carbonyl (C=O) | π → π | ~180 - 190 | High (> 1000) |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental composition. For this compound, the molecular formula is C₁₂H₁₆O₂. The theoretical monoisotopic mass, calculated using the most abundant isotopes of carbon, hydrogen, and oxygen, is 192.11503 Da.

HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically within 5 parts per million (ppm). This level of precision allows for the differentiation between molecules that have the same nominal mass but different elemental formulas. By matching the experimentally measured exact mass of the molecular ion [M]⁺ or a related adduct (e.g., [M+H]⁺) to the theoretical value, HRMS provides definitive confirmation of the molecular formula C₁₂H₁₆O₂, thereby distinguishing it from any potential isomers or isobaric compounds.

Electron Ionization Mass Spectrometry (EI-MS) provides valuable structural information through the analysis of fragmentation patterns. nih.gov When this compound is subjected to EI, it forms an energetically unstable molecular ion (M•⁺) at m/z 192, which then undergoes fragmentation into smaller, more stable ions. nih.gov The fragmentation is largely directed by the two carbonyl groups and the stable adamantane cage structure.

Common fragmentation pathways for ketones involve alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. For this compound, this leads to several characteristic fragments:

Formation of the Acylium Ion: A prominent peak is expected at m/z 43 , corresponding to the highly stable acetyl cation ([CH₃CO]⁺). This fragment arises from the cleavage of the bond between the acetyl group and the adamantane ring.

Loss of a Methyl Radical: Alpha-cleavage can also result in the loss of a methyl radical (•CH₃) from the acetyl group, leading to the formation of an [M-15]⁺ ion at m/z 177 .

Loss of the Acetyl Group: The loss of the entire acetyl group as a radical (•COCH₃) would produce an ion at m/z 149 ([M-43]⁺), representing the 4-oxoadamantan-1-yl cation.

Adamantane Cage Fragmentation: The rigid adamantane cage itself can fragment, although its inherent stability means that fragments retaining the core structure are common. The mass spectra of adamantane and its derivatives typically show characteristic peaks at m/z 135 , 93 , and 79 , corresponding to various fragmentations of the tricyclic system. wikipedia.orgnih.gov The presence of these ions in the spectrum of this compound would provide further evidence for the adamantane core. For instance, the mass spectrum of adamantanone shows a prominent peak for the molecular ion at m/z 150 and a base peak at m/z 79. nih.gov

| m/z | Proposed Fragment Ion | Description of Fragmentation |

| 192 | [C₁₂H₁₆O₂]•⁺ | Molecular Ion (M•⁺) |

| 177 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |

| 149 | [M - COCH₃]⁺ | Loss of an acetyl radical |

| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation fragment |

| 93 | [C₇H₉]⁺ | Fragmentation of the adamantane cage |

| 79 | [C₆H₇]⁺ | Fragmentation of the adamantane cage |

| 43 | [CH₃CO]⁺ | Acetyl cation (Acylium ion) |

X-ray Diffraction Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. The adamantane molecule provides a rigid, virtually strain-free tricyclic hydrocarbon framework. wikipedia.org This cage-like structure is composed of three fused cyclohexane (B81311) rings, all in the chair conformation, resulting in a highly symmetrical and conformationally locked core. wikipedia.orgacs.org

For this compound, X-ray crystallography would confirm the substitution pattern and elucidate the precise molecular geometry. While the adamantane skeleton is rigid, the orientation of the acetyl substituent relative to the cage and any minor distortions imposed by the sp²-hybridized carbonyl carbons would be determined. An X-ray structural investigation of the closely related compound 1-(4-nitrophenyl)adamantanone-4 confirmed the position of the carbonyl group at the C4 position of the adamantane nucleus. researchgate.net

A common feature of adamantane and its derivatives is their tendency to form plastic crystals at temperatures below their melting point. wikipedia.orgacs.org In this phase, the molecules exhibit long-range translational order but are orientationally disordered, rotating freely in the crystal lattice. wikipedia.org This dynamic disorder can sometimes make the growth of suitable single crystals for X-ray analysis challenging. nih.gov Upon cooling, these compounds often undergo a phase transition to a more ordered crystalline state where molecular rotation is frozen. wikipedia.org The resulting crystal structure would provide detailed conformational data, including the planarity of the carbonyl groups and the torsion angles defining the orientation of the acetyl group.

Analysis of Intermolecular Interactions and Crystal Packing

A comprehensive understanding of the solid-state architecture of this compound and its derivatives is crucial for controlling their physical properties and designing new materials. The crystal packing of these molecules is governed by a delicate balance of various intermolecular interactions, ranging from classical hydrogen bonds to weaker non-covalent contacts. Although the specific crystal structure of this compound is not publicly available in crystallographic databases, a detailed analysis of closely related adamantane derivatives provides significant insights into the supramolecular chemistry of this class of compounds.

The bulky and rigid adamantane cage is a defining feature that significantly influences the crystal packing. Studies on various adamantane-containing molecules have shown that the adamantyl moiety often leads to a "looser-packed" crystal system compared to compounds with more planar groups. nih.govresearchgate.net This is primarily due to the steric hindrance imposed by the diamondoid cage, which can prevent efficient space filling.

To quantitatively and qualitatively assess the nature and contribution of these diverse intermolecular contacts, Hirshfeld surface analysis and the associated 2D fingerprint plots are powerful tools. This method allows for the visualization and quantification of different types of intermolecular interactions within the crystal. For example, in adamantane-linked triazole derivatives, Hirshfeld analysis has revealed the relative importance of H···H, C–H···N, and other contacts in the molecular packing.

The following interactive data table summarizes the typical intermolecular interactions observed in adamantane derivatives that are analogous to this compound, providing a predictive framework for its own crystal packing behavior.

| Interaction Type | Donor/Acceptor Atoms | Typical Distance (Å) | Role in Crystal Packing |

| Hydrogen Bond | N-H···O, O-H···O | 1.8 - 2.2 | Formation of chains and networks |

| C-H···O Interaction | C-H···O=C | 2.2 - 2.8 | Stabilization of packing motifs |

| Van der Waals | H···H | > 2.4 | Overall crystal cohesion |

| C-H···π Interaction | C-H···Aromatic Ring | 2.5 - 2.9 | Directional packing in aromatic derivatives |

In the absence of strong hydrogen-bonding groups, the crystal packing of this compound would likely be dominated by a combination of weaker C–H···O interactions involving the carbonyl oxygen atoms and extensive van der Waals contacts. The interplay of these forces, along with the steric demands of the adamantane cage, would ultimately determine the final crystal architecture.

A detailed examination of the crystallographic data for a series of 2-(adamantan-1-yl)-2-oxoethyl benzoates further underscores the influence of the adamantyl group on crystal packing. The presence of this bulky moiety was found to favor a synclinal conformation in these ester derivatives, leading to a less densely packed arrangement in the solid state. nih.govresearchgate.net

Computational and Theoretical Investigations of 1 Acetyl 4 Adamantanone

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The first step in a computational study is typically geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For 1-Acetyl-4-adamantanone, this process would confirm the highly rigid and symmetric tricyclic cage structure characteristic of the adamantane (B196018) core. The primary structural variables would be the bond lengths and angles of the acetyl group at the C1 position and the ketone at the C4 position, as well as the orientation of the acetyl group relative to the cage.

The electronic structure analysis provides insight into the distribution of electrons within the molecule. The presence of two carbonyl groups introduces significant polarity. An analysis of the molecular electrostatic potential (MEP) map would highlight the electron-rich regions around the electronegative oxygen atoms of the carbonyl groups, indicating sites susceptible to electrophilic attack.

Following geometry optimization, vibrational frequency calculations can be performed to predict the molecule's infrared (IR) spectrum. Each calculated frequency corresponds to a specific normal mode of vibration. For this compound, the predicted spectrum would be dominated by two key features:

Adamantane Cage Vibrations: A series of characteristic C-H and C-C stretching and bending modes inherent to the rigid adamantane framework.

Carbonyl Stretches: Two distinct and strong absorption peaks corresponding to the C=O stretching vibrations of the acetyl group and the 4-keto group. The precise frequencies would be influenced by their electronic environment and potential coupling.

These theoretical frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental spectroscopic data.

Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: For this compound, the HOMO is expected to be localized primarily on the lone pair electrons of the two carbonyl oxygen atoms. This orbital represents the site most likely to donate electrons in a reaction, making the oxygen atoms susceptible to attack by electrophiles.

LUMO: The LUMO is anticipated to be a π* antibonding orbital localized on the carbonyl groups, specifically centered on the carbon atoms. This orbital represents the most favorable place to accept electrons, identifying the carbonyl carbons as the primary sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity.

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations are used to study its motion and behavior over time. MD simulations model the molecule's atoms as balls and the bonds as springs, using classical mechanics to calculate their trajectories.

MD simulations can be used to explore the potential energy surface of this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. Analysis of simulation trajectories, by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the cage atoms, would confirm the structural stability of the adamantane core over the simulation time.

The interaction of a molecule with its environment, particularly with solvents, is crucial to understanding its chemical behavior. MD simulations are ideal for studying these effects by explicitly including solvent molecules in the simulation box. acs.org

The solvation of this compound is dichotomous. The large, nonpolar adamantane cage is lipophilic and interacts favorably with nonpolar solvents through van der Waals forces. Conversely, the two polar carbonyl groups can act as hydrogen bond acceptors, allowing for specific interactions with protic or polar aprotic solvents.

Studies on the solution and solvation enthalpies of the closely related 2-adamantanone in a variety of aprotic solvents provide valuable comparative data. researchgate.net These experimental values show how the solute's chemical functionality interacts with different solvent environments. The data suggests that the solvation of the adamantanone core is largely influenced by the solvent's ability to accommodate the bulky nonpolar structure, with specific interactions playing a role in more polar or coordinating solvents.

Below is a table of solution and solvation enthalpies for 2-adamantanone, which serves as a reasonable model for the behavior of the keto-functionalized adamantane core in this compound.

| Solvent | Solution Enthalpy (ΔHsol) (kJ mol-1) | Solvation Enthalpy (ΔHsolv) (kJ mol-1) |

|---|---|---|

| n-Hexane | 18.10 | -67.9 |

| Cyclohexane (B81311) | 18.98 | -67.0 |

| Tetrachloromethane | 10.40 | -75.6 |

| Benzene | 9.10 | -76.9 |

| Toluene | 10.37 | -75.6 |

| Ethyl Acetate (B1210297) | 5.88 | -80.1 |

| 1,4-Dioxane | 6.46 | -79.5 |

| Acetone | 1.15 | -84.8 |

| Acetonitrile | 5.13 | -80.8 |

| Dimethylformamide | -0.53 | -86.5 |

| Dimethylsulfoxide | -2.11 | -88.1 |

Data sourced from studies on 2-adamantanone as an analogue. researchgate.net

Computational models, such as the SMD (Solvation Model based on Density) model, can also be used to calculate solvation free energies, providing a theoretical measure of a compound's solubility in different solvents. ksu.edu.sa For this compound, such calculations would likely show favorable solvation in a range of solvents, with increasing favorability in solvents that can interact with the polar carbonyl groups while also accommodating the bulky hydrocarbon cage.

Structure-Energy Relationships and Thermodynamic Aspects

No published data exists on the structure-energy relationships or thermodynamic properties of this compound. Theoretical calculations, such as Density Functional Theory (DFT) or other high-level quantum-chemical methods, would be required to determine properties like:

Standard molar enthalpy of formation: The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Enthalpy of sublimation: The heat required to change one mole of the substance from a solid to a gas.

Heat capacity: The amount of heat that must be added to a specified amount of the substance to cause a unit rise in its temperature.

Without dedicated computational studies, these thermodynamic parameters for this compound remain unknown.

Prediction of Spectroscopic Parameters

There are no available theoretical predictions for the spectroscopic parameters of this compound. Such predictions are typically generated using computational chemistry software and methods like DFT. rsc.org These calculations can provide valuable insights into the expected spectral features of a molecule, aiding in its identification and characterization.

For this compound, these predicted parameters would include:

¹H and ¹³C NMR Chemical Shifts: Predicting the resonance frequencies of the hydrogen and carbon atoms in the nuclear magnetic resonance spectrum.

Infrared (IR) Vibrational Frequencies: Calculating the frequencies at which the molecule's bonds will vibrate, corresponding to absorption peaks in an IR spectrum.

UV-Vis Electronic Transitions: Predicting the wavelengths of light the molecule will absorb in the ultraviolet and visible regions, corresponding to the promotion of electrons to higher energy levels.

In the absence of these theoretical investigations, the spectroscopic profile of this compound has not been computationally modeled.

Advanced Applications of 1 Acetyl 4 Adamantanone in Chemical Sciences

Role as a Building Block in Materials Science

The adamantane (B196018) skeleton is frequently utilized as a building block in materials science when properties like steric bulk, high thermal stability, and structural rigidity are desired. nih.gov The incorporation of the adamantane cage into polymer backbones or as pendent groups leads to materials with significantly enhanced physical properties, including higher glass transition temperatures (Tg), stiffness, and improved solubility. acs.orgusm.edu 1-Acetyl-4-adamantanone serves as a key starting material for creating functionalized adamantane monomers that can be integrated into a variety of high-performance materials.

Polymer Chemistry and Advanced Coatings

The introduction of adamantane moieties into polymers results in materials with superior thermal and mechanical properties. acs.org Polymers containing adamantane exhibit increased Tg and enhanced stability compared to their linear, unsubstituted counterparts. acs.orgusm.edu For instance, adamantane-containing polyacrylates and poly(ether ether ketones) show significant improvements in these areas. acs.org

This compound, with its two reactive carbonyl sites, is a valuable precursor for synthesizing specialized monomers. These sites can be chemically modified to introduce polymerizable groups. For example, the ketone or acetyl group can undergo reactions to attach methacrylate (B99206) or styrene (B11656) functionalities, creating monomers like 1-adamantyl methacrylate. acs.org The subsequent polymerization of such monomers leads to polymers with the bulky adamantane group, which restricts polymer chain movement and enhances thermal stability.

The properties imparted by the adamantane unit are highly beneficial for advanced coatings. These coatings can exhibit enhanced hardness, scratch resistance, and thermal durability, making them suitable for demanding applications in aerospace, automotive, and microelectronics.

Table 1: Thermal Properties of Adamantane-Containing Polymers

| Polymer Type | Specific Monomer/Unit | Glass Transition Temperature (Tg) | Key Benefit of Adamantane Inclusion |

|---|---|---|---|

| Polymethacrylate | 1-adamantylmethyl methacrylate (AdMMA) | 201 °C | Significant increase in Tg over standard polymethacrylates. researchgate.net |

| Polymethacrylate | 4-(1-adamantyl)phenyl methacrylate (AdPMA) | 253 °C | Extremely high Tg due to the rigid phenyl spacer. researchgate.net |

| Polystyrene Copolymer | Copolymer of Styrene and AdPMA | > 232 °C | Substantial elevation of service temperature compared to pure polystyrene. researchgate.net |

Organic Electronics (OLEDs, OFETs) and Semiconductor Applications

In the field of organic electronics, materials with high thermal stability and specific morphological characteristics are essential. While direct applications of this compound are not prominent, its derivatives are valuable for creating materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The bulky, insulating nature of the adamantane cage can be harnessed to control the intermolecular interactions of semiconducting polymers.

As a building block, this compound can be functionalized to create monomers that, when polymerized, introduce bulky side chains onto a conjugated polymer backbone. These bulky groups can prevent undesirable π-π stacking, reducing aggregation-caused quenching of luminescence in OLEDs and leading to higher device efficiency. For top-emitting OLEDs (TE-OLEDs), which are crucial for high-resolution displays, stable and well-defined material layers are critical. mdpi.comresearchgate.net The rigidity of the adamantane unit helps in forming stable amorphous films, a desirable morphology for the emissive layers in OLEDs.

Flame Retardants and Chemical Sensors

Adamantane derivatives have been successfully developed as highly effective, halogen-free flame retardants, particularly for polycarbonates (PC). rsc.org Research has shown that adamantane structures functionalized with phosphate (B84403) moieties significantly improve the fire safety of PC. rsc.orgresearchgate.net These compounds act by promoting the formation of a stable char layer on the polymer surface during combustion, which insulates the underlying material from heat and oxygen. researchgate.net

This compound is an ideal precursor for synthesizing such flame retardants. The ketone functionality can be reduced to a hydroxyl group, which serves as a reactive site for attaching diphenyl phosphate groups. rsc.org The high thermal stability of the adamantane core ensures that the flame retardant does not decompose prematurely at polymer processing temperatures, a critical requirement for practical applications. rsc.org The presence of multiple functionalization sites on the adamantane cage allows for the synthesis of multi-phosphate derivatives, which are particularly efficient in their flame-retardant action. rsc.org

Furthermore, the rigid structure of adamantane makes it a candidate for building blocks in chemical sensors. Macrocycles constructed from keto-adamantane units have been shown to form crystalline assemblies that exhibit selective vapochromism, changing color in the presence of specific organic vapors like tetrahydrofuran. mdpi.com This indicates a potential application for this compound derivatives in the development of highly selective sensor materials.

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. researchgate.net The adamantane cage is a cornerstone in this field due to its unique size, shape, and hydrophobicity, which make it an ideal "guest" molecule in host-guest systems. nih.govnih.gov this compound, as a functionalized adamantane derivative, participates in these processes, with its carbonyl groups providing additional sites for interaction or further chemical modification.

Host-Guest Complexation with Macrocyclic Receptors (e.g., Cyclodextrins)

The formation of inclusion complexes between adamantane derivatives and macrocyclic hosts like cyclodextrins (CDs) is a well-established principle in supramolecular chemistry. nih.govmdpi.com The adamantyl group, with its spherical shape and diameter of approximately 7 Å, perfectly fits into the hydrophobic cavity of β-cyclodextrin, leading to the formation of highly stable host-guest complexes. mdpi.com This strong interaction is driven by the hydrophobic effect and van der Waals forces.

This compound can act as a guest molecule, with its adamantane core encapsulated within the cyclodextrin (B1172386) cavity. The acetyl and ketone groups, being more polar, would likely remain at the rim of the CD, interacting with the aqueous environment or the hydroxyl groups of the host. This host-guest complexation can dramatically alter the physicochemical properties of the adamantane derivative, such as increasing its water solubility. This principle is widely used to develop systems for drug and gene delivery. nih.govnih.govmdpi.com The precise stoichiometry and spatial arrangement of these complexes depend on the specific functionalities of the adamantane guest. nih.govmdpi.com

Table 2: Host-Guest Complexation with Adamantane Derivatives

| Guest Molecule (Adamantane Derivative) | Host Molecule | Association Constant (Ka) in M-1 | Stoichiometry (Guest:Host) |

|---|---|---|---|

| Alexa 488 labelled adamantane | β-Cyclodextrin | 5.2 x 104 | 1:1 mdpi.com |

| 1-Adamantanol | β-Cyclodextrin Dimer | Not specified | 2:2 nih.gov |

| Adamantan-1-amine | β-Cyclodextrin Dimer | Not specified | 3:2 nih.gov |

| 1-Adamantanecarboxylic acid | β-Cyclodextrin Dimer | Not specified | 2:2 nih.gov |

Self-Assembly Processes and Molecular Recognition

Molecular recognition, the specific binding between a host and a guest, is the driving force behind molecular self-assembly. researchgate.net The highly specific and strong interaction between adamantane and cyclodextrin is a powerful tool for directing the spontaneous organization of molecules into well-defined, larger structures. nih.gov This process allows for the construction of complex supramolecular architectures, such as nanoparticles, hydrogels, and vesicles.

This compound can be used as a building block in these systems. For example, it can be chemically modified to create a bifunctional guest molecule. This molecule could then act as a non-covalent cross-linker between polymer chains that are functionalized with cyclodextrin hosts, leading to the formation of a self-healing hydrogel. The assembly and disassembly of such a material can be controlled by competitive guests or changes in environmental conditions. These self-assembled systems, built upon the foundation of adamantane-based molecular recognition, are being explored for applications ranging from biomaterials to advanced sensing platforms. nih.govacs.org

Utilization as a Chemical Probe and Scaffold in Chemical Biology Research

The rigid, three-dimensional structure of the adamantane cage has made it a highly attractive scaffold in medicinal chemistry and chemical biology. rsc.orgnih.gov Its unique topology allows for the precise spatial arrangement of functional groups, influencing the pharmacokinetic and pharmacodynamic properties of derivative compounds. nih.gov this compound, possessing two reactive carbonyl functionalities on this rigid core, represents a versatile starting point for the synthesis of diverse molecular probes and compound libraries for biological screening.

The adamantane moiety itself is valued for its ability to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its metabolic stability. mdpi.com The steric bulk of the adamantyl group can also shield adjacent functional groups from enzymatic degradation, thereby prolonging the plasma half-life of a drug. rsc.org These inherent properties make adamantane-based structures, including derivatives of this compound, promising candidates for the development of new therapeutic agents.

In the context of chemical biology, a chemical probe is a small molecule used to study and manipulate biological systems. nih.govnih.gov An ideal chemical probe is highly potent and selective for its target. The adamantane scaffold can serve as a core structure to which various pharmacophores and reporter groups can be attached. While direct utilization of this compound as a probe is not extensively documented, its functional groups—the acetyl and ketone moieties—provide convenient handles for chemical modification. For instance, the ketone group can be a site for reactions to introduce spirocyclic systems or other complex ring structures, a strategy that has been employed with adamantanone to generate antiviral compounds. nih.gov

As a scaffold , this compound offers a robust framework for combinatorial chemistry, enabling the generation of a large number of structurally related compounds for high-throughput screening. nih.gov The differential reactivity of the two carbonyl groups could potentially allow for sequential and selective modifications, leading to a diverse array of derivatives. This approach is fundamental in the discovery of new bioactive molecules, including enzyme inhibitors and receptor ligands. rsc.orgnih.gov

Detailed Research Findings

Research into adamantane derivatives has yielded a plethora of biologically active compounds. While specific studies focusing solely on derivatives of this compound are not abundant in publicly available literature, the broader research on adamantane scaffolds provides a strong basis for its potential applications.

For example, the synthesis of adamantane-containing 1,3,4-thiadiazole (B1197879) derivatives has been shown to yield compounds with significant anti-proliferative activity, targeting the epidermal growth factor receptor (EGFR). nih.gov This highlights the utility of the adamantane scaffold in designing enzyme inhibitors. The general synthetic strategies employed in such studies could be adapted to start from this compound, using its carbonyl groups as points of diversification.

Furthermore, adamantane derivatives have been investigated as inhibitors of urease, α-amylase, and α-glucosidase, enzymes implicated in ulcers and diabetes, respectively. rsc.org The synthesis of amantadine-clubbed N-aryl amino thiazoles demonstrates a molecular hybridization approach where the adamantane moiety is a key structural feature. rsc.org

The table below summarizes the biological activities of various adamantane derivatives, illustrating the broad potential of scaffolds based on this cage system.

| Adamantane Derivative Class | Biological Target/Activity | Potential Therapeutic Area |

|---|---|---|

| Amino adamantanes (e.g., Amantadine) | NMDA receptor antagonist, antiviral (Influenza A) | Neurodegenerative diseases, Viral infections |

| Adamantane-Thiadiazole Hybrids | EGFR inhibitors, anti-proliferative | Cancer |

| Adamantyl Amino Thiazoles | Urease, α-amylase, α-glucosidase inhibitors | Ulcers, Diabetes |

| N-acyl Adamantane Derivatives | Antimicrobial, antiviral, analgesic | Infectious diseases, Pain management |

Exploration of Molecular Interactions and in Vitro Biological Modulatory Potential

Structure-Activity Relationship (SAR) Studies for Adamantane (B196018) Ketones and Derivatives

The biological activity of adamantane derivatives is highly dependent on the nature and position of their functional groups. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds for specific biological targets. For adamantane ketones, research has focused on how modifications to substituents on the adamantane core and associated moieties influence their inhibitory potential against various enzymes.

In studies of adamantyl heterocyclic ketones as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a clear SAR has emerged. The core structure of an adamantyl ethanone (B97240) linked to a heterocyclic ring system is a key determinant of inhibitory potency. nih.gov

Key SAR findings for adamantyl ethanone derivatives include:

Linker Group: The nature of the atom or group linking the adamantyl ethanone core to a heterocyclic ring significantly impacts activity. For instance, compounds with a sulfoxide (B87167) or sulfone linker generally generate more potent inhibitors of 11β-HSD1 than those with an ether linker. nih.gov

Heterocyclic Ring System: The type of heterocyclic ring attached to the linker also plays a critical role. Replacing a thiophene (B33073) ring with a 1-methyl-1H-imidazole or a 5-methyl-1,3,4-thiadiazole can lead to improved potency. nih.gov

Substitution on the Adamantane Nucleus: In broader studies of adamantane derivatives, substitution at the tertiary positions of the adamantane cage has been shown to be detrimental to the antiviral activity of compounds like amantadine. nih.gov This suggests that the unsubstituted cage is often optimal for fitting into certain binding pockets.

Functional Groups on Substituents: For derivatives of adamantane carbohydrazide (B1668358), the presence of a free amino group was found to promote activity against Gram-positive bacteria. Conversely, substituting this amino group to form hydrazide-hydrazones led to a decrease in both antibacterial and antifungal activity. wikipedia.org Among Schiff base derivatives, the substitution of a phenyl ring with electron-withdrawing groups was also noted to affect antimicrobial activity. wikipedia.org

These studies collectively indicate that the biological activity of adamantane ketones can be finely tuned by modifying the linker, the nature of attached aromatic or heterocyclic systems, and the substituents on the adamantane core itself.

Investigation of Molecular Interactions with Biological Macromolecules

The adamantane cage is recognized for its ability to interact with hydrophobic pockets in biological macromolecules, including enzymes and receptors. The rigidity of the scaffold helps to position functional groups for optimal interaction with a target's active or binding site. nih.gov

Adamantane ketones have been identified as potent and selective enzyme inhibitors. A notable example is their activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. nih.gov

A series of novel adamantyl heterocyclic ketones were developed as selective inhibitors of human 11β-HSD1. nih.gov These compounds, based on an adamantyl ethanone scaffold, demonstrated low nanomolar inhibition against the target enzyme while showing no significant activity against related enzymes like 11β-HSD2 and 17β-HSD1, indicating high selectivity. nih.govnih.gov The mechanism of action involves the adamantane moiety binding within a specific pocket of the enzyme, orienting the rest of the molecule for effective inhibition.

The inhibitory potency, measured as the half-maximal inhibitory concentration (IC50), was found to be highly dependent on the specific chemical structure of the derivative.

| Compound | Description | 11β-HSD1 IC50 (nM) |

|---|---|---|

| Thiophenyl Derivative (26) | Adamantyl ethanone with a thiophene ring attached via a sulfur linker. | 101 |

| 1-Methyl-1H-imidazole Derivative (27) | Adamantyl ethanone with a 1-methyl-1H-imidazole ring attached via a sulfur linker. | 93 |

| 5-Methyl-1,3,4-thiadiazole Derivative (29) | Adamantyl ethanone with a 5-methyl-1,3,4-thiadiazole ring attached via a sulfur linker. | 61 |

| Sulfoxide Derivative (14) | Adamantyl ethanone linked to methyl 2-thiophenyl through a sulfoxide group. | <50 |

| Sulfoxide Derivative (15) | Adamantyl ethanone linked to methyl 2-furanyl through a sulfoxide group. | <50 |

| Sulfone Derivative (17) | Adamantyl ethanone linked to methyl 2-thiophenyl through a sulfone group. | <50 |

Data sourced from a study on adamantyl heterocyclic ketones as 11β-HSD1 inhibitors. nih.gov

The adamantane scaffold has been successfully utilized to synthesize ligands for various receptors, including sigma receptors and ion channels like the N-methyl-D-aspartate (NMDA) and nicotinic acetylcholine (B1216132) receptors (nAChR). nih.govnih.gov While specific binding data for 1-acetyl-4-adamantanone is not extensively documented, studies on related adamantane derivatives provide a framework for understanding potential ligand-target interactions.

Sigma Receptors: Novel adamantane-based compounds have been synthesized and evaluated as potential sigma-2 receptor ligands. nih.gov The adamantane cage serves as a suitable scaffold for interaction with the sigma-2 receptor binding site. nih.gov Adamantane phenylalkylamines have also shown binding affinity for both σ(1) and σ(2) receptors. nih.gov

NMDA Receptors: Amino derivatives of adamantane, such as memantine, are well-known non-competitive antagonists of the NMDA receptor. nih.govnih.gov They act as channel blockers by binding within the ion channel pore. nih.govnih.gov The binding affinity of these compounds can vary between different brain regions, suggesting that the adamantane moiety can interact differently with various NMDA receptor subtypes. nih.gov The presence of ketone and acetyl groups, as in this compound, would alter the electronic and steric properties compared to amino-adamantanes, likely influencing any potential interaction with the NMDA receptor channel.

Nicotinic Acetylcholine Receptor (nAChR): Adamantane amino derivatives have been used to probe the structure of the noncompetitive antagonist binding site within the nAChR ion channel. nih.gov These studies show a clear structure-function relationship, where the adamantane cage interacts with the channel pore. nih.gov The hydrophobic and size characteristics of the adamantane moiety are critical for this interaction. nih.gov

In each case, the bulky, hydrophobic adamantane cage facilitates binding to non-polar pockets within the receptor or ion channel, while the attached functional groups provide specificity and additional interactions, such as hydrogen bonding or electrostatic interactions.

In Vitro Antimicrobial Modulatory Activity

Adamantane derivatives have been investigated for their ability to modulate the growth of various pathogenic microorganisms. The lipophilicity imparted by the adamantane core is thought to facilitate the penetration of microbial cell membranes. wikipedia.org

Several studies have demonstrated the antibacterial properties of adamantane derivatives against both Gram-positive and Gram-negative bacteria. The efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

A study of seventeen adamantane derivatives, including Schiff bases and a carbohydrazide, revealed that several compounds possessed notable antibacterial activity. wikipedia.org Derivatives with nitrophenyl moieties and the unsubstituted carbohydrazide showed the highest potential against Gram-positive bacteria. wikipedia.org The hydrazide of 1-adamantanecarboxylic acid also demonstrated moderate activity against Gram-negative strains. wikipedia.org

| Bacterial Strain | Derivative 9 (MIC µg/mL) | Derivative 14 (MIC µg/mL) | Derivative 15 (MIC µg/mL) | Derivative 19 (MIC µg/mL) |

|---|---|---|---|---|

| S. aureus ATCC 25923 | 125 | 500 | 1000 | 250 |

| S. aureus ATCC 6538 | 250 | 500 | 1000 | 250 |

| S. epidermidis ATCC 12228 | 62.5 | 250 | 500 | 125 |

| E. faecalis ATCC 29212 | 500 | 1000 | 1000 | 500 |

| E. coli ATCC 25922 | 500 | 1000 | >1000 | 250 |

| P. aeruginosa ATCC 27853 | 1000 | 1000 | >1000 | 500 |

MIC values for selected adamantane derivatives (Schiff bases 9, 14, 15 and carbohydrazide 19) against various bacterial strains. Data from Hordyjewska et al., 2024. wikipedia.org

In addition to antibacterial activity, adamantane derivatives have shown promise as antifungal agents, particularly against yeasts of the Candida species. Their mechanism may involve disruption of the fungal cell membrane. wikipedia.org

The same study that evaluated antibacterial effects also tested the compounds against several Candida strains. wikipedia.org Many of the derivatives were active, with MICs ranging from 62.5 µg/mL to 1000 µg/mL. wikipedia.org A Schiff base substituted with a 3-ethoxy-2-hydroxyphenyl group (Derivative 5) showed particularly good activity against C. albicans. wikipedia.org

| Fungal Strain | Derivative 5 (MIC µg/mL) | Derivative 9 (MIC µg/mL) | Derivative 14 (MIC µg/mL) | Derivative 15 (MIC µg/mL) |

|---|---|---|---|---|

| C. albicans ATCC 10231 | 62.5 | 125 | 250 | 250 |

| C. parapsilosis ATCC 22019 | 125 | 250 | 500 | 500 |

| C. glabrata ATCC 90030 | 250 | 250 | 500 | 500 |

MIC values for selected adamantane derivatives against various Candida strains. Data from Hordyjewska et al., 2024. wikipedia.org

In Vitro Antiproliferative Activity in Cell Culture Models

The incorporation of the adamantane nucleus into different chemical scaffolds has led to the discovery of compounds with significant cytotoxic activity against a range of human cancer cell lines. The antiproliferative effects of these adamantane derivatives are often cell line-specific, indicating that their mechanisms of action may be linked to the unique molecular characteristics of different cancer types.

Research has demonstrated that adamantane derivatives exhibit a wide spectrum of antiproliferative activity across various cancer cell lines. For instance, a series of adamantane-linked isothiourea derivatives displayed varying degrees of inhibition on tumor cell proliferation. Notably, the cytotoxic effect of morpholine-containing derivatives was generally higher than their 4-phenylpiperazine analogues, with the most significant activity observed against hepatocellular carcinoma (Hep-G2), human cervical epitrolioid carcinoma (HeLa), and colorectal carcinoma (HCT-116) tumor cell lines. nih.gov In another study, newly synthesized adamantane-containing thiazole (B1198619) compounds were evaluated for their anti-proliferative activity, with some derivatives showing potent inhibitory effects against all tested cell lines. nih.gov

The table below summarizes the in vitro antiproliferative activity of selected adamantane derivatives against various human cancer cell lines, as reported in the scientific literature.

| Compound Type | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Adamantane-linked isothiourea derivative (Compound 5) | Hep-G2 | Hepatocellular Carcinoma | 7.70 | nih.gov |

| Adamantane-linked isothiourea derivative (Compound 6) | Hep-G2 | Hepatocellular Carcinoma | 3.86 | nih.gov |

| (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imine (Compound 5e) | Various | Not Specified | Potent | nih.gov |

| (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imine (Compound 5k) | Various | Not Specified | Potent | nih.gov |

| Adamantane/4-thiazolidinone hybrid | A-549 | Non-small Cell Lung Cancer | < 50 | researchgate.net |

The mechanisms through which adamantane-containing compounds exert their antiproliferative effects are a subject of ongoing investigation. The structural rigidity and lipophilicity of the adamantane group can facilitate transport across cellular membranes and enhance binding to specific biological targets, thereby modulating key signaling pathways involved in cell growth and proliferation.

Studies on adamantane-linked isothiourea derivatives have provided insights into their mode of action. It has been suggested that these compounds may suppress the growth of experimental hepatocellular carcinoma by inhibiting the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway. nih.gov This pathway is known to play a crucial role in inflammation and cancer progression. The adamantane nucleus is considered an established pharmacophore in numerous chemotherapeutic agents, and its derivatives have been reported to have various biological activities. nih.gov

Furthermore, molecular docking studies of certain adamantane-containing thiazole derivatives have suggested that they may act as inhibitors of the SIRT1 enzyme. nih.gov SIRT1 is a class III histone deacetylase that is involved in the regulation of various cellular processes, including cell survival and proliferation, and its inhibition can lead to apoptosis in cancer cells. The synthetic retinoid adamantane derivative CD437 has also been identified as a potent inducer of apoptosis in several human primary tumor types. nih.gov

These findings underscore the importance of the adamantane scaffold in the design of molecules that can selectively target signaling pathways critical for cancer cell survival and proliferation. Further research into the precise molecular interactions of adamantane derivatives with their cellular targets will be crucial for the development of more effective and selective anticancer therapies.

Concluding Remarks and Prospective Research Trajectories

Summary of Key Research Findings on 1-Acetyl-4-adamantanone

Direct and specific research literature focusing exclusively on this compound is notably scarce. However, a summary of its likely chemical nature and potential research utility can be constructed by examining the extensive studies on its constituent moieties: the acyladamantane and the adamantanone core.

Synthesis and Reactivity: The synthesis of this compound would likely involve multi-step processes, starting from a pre-functionalized adamantane (B196018) derivative. The preparation of 1,2- and 1,4-disubstituted adamantanes is a known synthetic challenge, often requiring the construction of the adamantane framework from bicyclic precursors or through ring expansion reactions rather than direct functionalization of the parent adamantane. acs.orgmdpi.comnih.gov

Acylation: The introduction of the acetyl group at a bridgehead position is a well-established transformation in adamantane chemistry. Methods for synthesizing acyladamantanes often utilize radical-based reactions or Friedel-Crafts acylation of adamantane precursors. nih.gov

Ketone Functionality: The ketone at the C4 position (a secondary carbon) offers a site for a variety of chemical modifications, distinct from the bridgehead (tertiary carbon) position. However, ketones on the adamantane scaffold can exhibit unusual reactivity due to the cage's rigidity, which can, for instance, hinder the formation of enolates.

Potential Applications: The bifunctional nature of this compound makes it a compelling candidate for several applications:

Scaffold for Synthesis: It could serve as a versatile starting material for more complex, orthogonally functionalized adamantane derivatives, which are sought after as scaffolds in medicinal and materials chemistry. nih.govthieme-connect.com The acetyl and ketone groups can be selectively transformed into a wide array of other functional groups.

Medicinal Chemistry: Adamantane derivatives are integral to numerous approved drugs, valued for their ability to increase lipophilicity, improve pharmacokinetic profiles, and provide a rigid anchor to orient pharmacophores for optimal target binding. publish.csiro.aunih.gov A molecule like this compound could be a precursor for developing new antiviral, anti-MDR (multi-drug resistance), or CNS-acting agents. publish.csiro.aunih.gov

Below is a table summarizing the key functional groups of this compound and their potential for chemical modification.

| Functional Group | Position on Adamantane Cage | Potential Chemical Transformations |

| Acetyl Group | C1 (Bridgehead) | Oxidation, reduction to alcohol, conversion to oxime, haloform reaction |

| Ketone (Oxo) | C4 (Bridge) | Reduction to alcohol, reductive amination, Wittig reaction, Grignard addition |

Emerging Research Avenues and Challenges in Functionalized Adamantane Chemistry

The development of new adamantane-based molecules is intrinsically linked to advances in synthetic organic chemistry. While the adamantane scaffold is attractive, its functionalization presents significant challenges that are the focus of current and emerging research.

Challenges in Synthesis:

Selective C–H Functionalization: The adamantane cage possesses two types of C–H bonds: tertiary (at the four bridgehead positions) and secondary (at the six bridge positions). The bond dissociation energies of these C-H bonds are unusually high, making them difficult to activate. researchgate.net A primary challenge is achieving site-selectivity, especially for functionalizing the secondary positions over the more reactive tertiary ones. nih.govresearchgate.net

Synthesis of Complex Substitution Patterns: Creating specific multi-substituted patterns, such as 1,2- or 1,4-disubstitution, remains a formidable task. acs.orgnih.gov Direct functionalization methods often yield mixtures of isomers, necessitating complex and low-yielding synthetic routes that build the cage from the ground up. researchgate.net

Steric Hindrance: The bulkiness of the adamantane cage can impede the reactivity of attached functional groups, complicating subsequent modifications. researchgate.net

Emerging Research Avenues:

Photoredox and H-Atom Transfer (HAT) Catalysis: Recent advances in catalysis are providing new ways to tackle the challenge of C–H functionalization. Photoredox and HAT catalysis enable the activation of strong C–H bonds under mild conditions, offering new pathways to create substituted adamantanes with improved selectivity. nih.govresearchgate.net

Directed Functionalization: Strategies that use directing groups to guide a catalyst to a specific C–H bond are being explored to overcome selectivity issues. This approach would allow for the precise installation of functional groups at desired positions. researchgate.net

Flow Chemistry: The use of flow chemistry for hazardous reactions, such as bromination of adamantane, can improve safety and scalability, making key adamantane precursors more accessible.

Future Directions in the Design of Adamantane-based Chemical Entities

The unique properties of the adamantane scaffold ensure its continued relevance in the design of new chemical entities with tailored functions. Future research is expected to branch into several key areas.

Medicinal Chemistry and Drug Delivery: The role of adamantane as a "lipophilic bullet" is well-established, enhancing the drug-like properties of molecules. nih.gov Future work will likely focus on:

Precision Scaffolding: Using the rigid adamantane core to orient multiple pharmacophores in a precise three-dimensional arrangement to target complex biological sites like protein-protein interfaces. nih.govthieme-connect.com

Targeted Drug Delivery: Adamantane's lipophilicity allows it to act as a robust anchor in lipid bilayers of liposomes. mdpi.compensoft.net This property can be exploited to create targeted drug delivery systems where adamantane-tethered ligands guide drug-loaded vesicles to specific cells. mdpi.compensoft.net

Overcoming Drug Resistance: The development of new adamantane derivatives as agents against multi-drug resistant pathogens is a promising avenue, with some compounds showing potential as topoisomerase IV and DNA gyrase inhibitors. nih.gov

Materials Science and Supramolecular Chemistry: The tetrahedral geometry of adamantane makes it an ideal building block (tecton) for the construction of highly ordered, three-dimensional materials.

Porous Materials: Functionalized adamantanes are being used to create porous organic polymers and metal-organic frameworks (MOFs). acs.org These materials have potential applications in gas storage, separation, and heterogeneous catalysis. acs.org

Molecular Recognition: Adamantane's strong host-guest interactions, particularly with cyclodextrins, are being leveraged to create stimuli-responsive materials, such as polymers that change their properties (e.g., solubility) in response to the addition of a host molecule. nih.gov

Adamantane-type Clusters: Research is expanding beyond the classic carbon-based adamantane to include inorganic adamantane-type clusters with diverse elemental compositions, which exhibit novel nonlinear optical and light-converting properties. rsc.org

The continued exploration of this unique molecular scaffold, driven by innovations in synthetic chemistry, promises to unlock new applications and solidify the role of adamantane derivatives as privileged structures in science and technology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Acetyl-4-adamantanone, and what key reaction conditions must be optimized?

- Methodological Answer : Synthesis often begins with functionalizing adamantane derivatives. For example, 5-hydroxy-2-adamantanone (CAS 20098-14-0) can serve as a precursor, undergoing oximation with hydroxylamine hydrochloride followed by hydrogenation using catalysts like Raney nickel or palladium-carbon under hydrogen gas . Acidification and recrystallization in methanol yield purified products. Key variables include reaction temperature (typically 60–80°C for hydrogenation), catalyst loading, and solvent choice (aqueous ammonia or methanol) to control selectivity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Gas Chromatography (GC) : Used to assess purity and retention behavior, with reference to data on adamantanone derivatives (e.g., 2-adamantanone’s retention indices and column conditions) .

- NMR : ¹H and ¹³C NMR identify acetyl and adamantyl group positions. Adamantane derivatives exhibit distinct signals in the δ 1.5–2.5 ppm range for bridgehead protons.

- X-ray Diffraction : Resolves crystal structure ambiguities, as demonstrated in polymorphism studies of 2-adamantanone, where orthorhombic (Cmc21) and monoclinic (P21/c) phases were identified .

Q. How can researchers mitigate hazards associated with handling this compound?

- Methodological Answer : Safety protocols include:

- Using fume hoods to avoid inhalation (vapor pressure: ~0.000147 mmHg at 25°C) .

- Wearing nitrile gloves and eye protection due to Xi risk (skin/eye irritation) .

- Storing the compound in airtight containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and reduce byproducts?

- Methodological Answer :

- Catalyst Screening : Compare Raney nickel (higher activity but pyrophoric) vs. palladium-carbon (milder, fewer side reactions). Evidence shows palladium-carbon in aqueous ammonia reduces over-reduction risks .

- Solvent Engineering : Replace methanol with DMSO to enhance solubility of intermediates, though this may require post-reaction purification adjustments .

- Reaction Monitoring : Use in-situ FTIR or HPLC to track acetyl group incorporation and detect intermediates like 4-amino-1-adamantanol .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting points) of adamantanone derivatives?

- Methodological Answer :